3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a benzoic acid structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,3-benzotriazole-1-methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular processes by binding to DNA or proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
- 4-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
- 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
Uniqueness
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is unique due to the presence of the chlorine atom in the benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H11ClN4O2 |
---|---|
Molekulargewicht |
302.71 g/mol |
IUPAC-Name |
3-(benzotriazol-1-ylmethylamino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-6-5-9(14(20)21)7-12(10)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2,(H,20,21) |
InChI-Schlüssel |
PZHAJHXODQNVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.